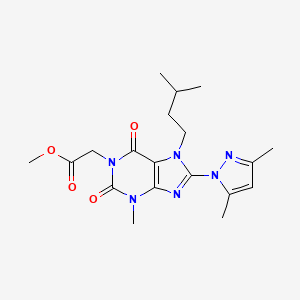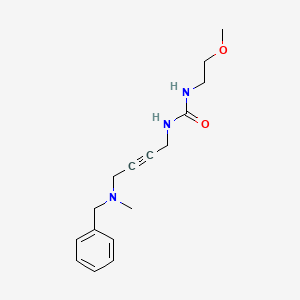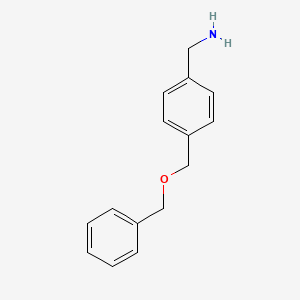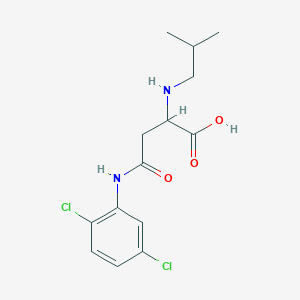
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol, also known as DTZE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DTZE is a thiazole derivative that has shown potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In
作用機序
The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is not fully understood. However, it has been proposed that this compound exerts its anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to scavenge free radicals and protect cells from oxidative damage by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. It has also been shown to scavenge free radicals and protect cells from oxidative damage. In vivo studies have shown that this compound has anti-tumor activity in animal models. However, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo.
実験室実験の利点と制限
One of the advantages of using (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol in lab experiments is its unique properties. This compound has shown potential applications in various fields of scientific research, making it a versatile compound. However, one of the limitations of using this compound in lab experiments is its limited availability. This compound is a relatively new compound, and its synthesis method is complex, making it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the research on (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol. One potential direction is to further explore its anti-cancer properties. This compound has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to determine its efficacy in animal models and clinical trials. Another potential direction is to explore its potential applications in material science. This compound has shown good thermal stability and electrical conductivity, making it a potential candidate for electronic devices. Further studies are needed to determine its suitability for practical applications. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo, which will be important for its potential use in medicine.
合成法
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzaldehyde with o-toluidine to form the Schiff base, followed by the reaction of the Schiff base with thiosemicarbazide to form the thiazole derivative. The final step involves the reduction of the thiazole derivative using sodium borohydride to obtain this compound. The purity of this compound can be confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anti-cancer properties. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. In biochemistry, this compound has been studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. In material science, this compound has been studied for its potential applications in organic electronics. It has been shown to exhibit good thermal stability and electrical conductivity, making it a potential candidate for electronic devices.
特性
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-6-4-5-7-16(14)21-20-22(10-11-23)17(13-26-20)15-8-9-18(24-2)19(12-15)25-3/h4-9,12-13,23H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQTXWHBCUXFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-((2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2786721.png)
![3,5-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2786726.png)
![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B2786727.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2786730.png)
![7-Butyl-5-cyclopentylsulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2786732.png)
![1-Methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B2786734.png)


![N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2786739.png)

